molecular formula C10H12FN B1528672 (4-Cyclopropyl-2-fluorophenyl)methanamine CAS No. 1248106-66-2

(4-Cyclopropyl-2-fluorophenyl)methanamine

Cat. No.: B1528672
CAS No.: 1248106-66-2
M. Wt: 165.21 g/mol
InChI Key: YQKBCTAWKRVXRV-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-2-fluorophenyl)methanamine is an organic compound with the molecular formula C10H12FN It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-2-fluorophenyl)methanamine typically involves the introduction of the cyclopropyl and fluorine groups onto a phenyl ring, followed by the attachment of a methanamine group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-2-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

(4-Cyclopropyl-2-fluorophenyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-2-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the cyclopropyl and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on the molecular interactions and pathways involved can provide insights into the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Cyclopropyl-2-fluorophenyl)methanamine include other fluorinated phenylmethanamines and cyclopropyl-substituted amines. Examples include:

  • (4-Fluorophenyl)methanamine
  • (Cyclopropylphenyl)methanamine

Uniqueness

The uniqueness of this compound lies in its specific combination of cyclopropyl and fluorine groups attached to the phenyl ring. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(4-Cyclopropyl-2-fluorophenyl)methanamine, a compound featuring a cyclopropyl and a fluorinated phenyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Cyclopropyl Group : This moiety contributes to the compound's unique binding properties.
  • Fluorophenyl Group : The presence of fluorine enhances lipophilicity and receptor binding affinity.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2C receptor . This receptor is implicated in various central nervous system disorders, including obesity and schizophrenia. The compound's structural features enhance its selectivity and binding affinity towards these receptors, making it a promising candidate for therapeutic applications .

Pharmacological Properties

  • Serotonin Receptor Agonism : The compound has been studied for its potential as a selective agonist for the 5-HT2C receptor. This activity is crucial for developing treatments for conditions like obesity and mood disorders.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties in cellular models, suggesting that this compound may also exhibit such effects, warranting further investigation into its mechanisms .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Study on 2-Phenylcyclopropylmethylamines : This research identified compounds with potent 5-HT2C receptor agonism, leading to potential antipsychotic effects. The findings suggest that modifications to the cyclopropyl scaffold can yield compounds with improved potency and selectivity .
  • Synthesis of Related Compounds : A study focusing on the synthesis of derivatives revealed that structural modifications could significantly influence biological activity, emphasizing the importance of the cyclopropyl and fluorophenyl substituents in enhancing receptor interactions .

Research Findings

Study Findings Implications
Research on 5-HT2C AgonistsIdentified compounds with high selectivity for 5-HT2C over other serotonin receptorsPotential for developing targeted therapies for psychiatric disorders
Neuroprotective StudiesDemonstrated neuroprotective effects in cellular modelsSuggests possible applications in neurodegenerative disease treatment
Synthesis ResearchDeveloped efficient synthetic routes for producing derivativesFacilitates further exploration of structure-activity relationships

Properties

IUPAC Name

(4-cyclopropyl-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKBCTAWKRVXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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